molecular formula C16H18N2O5S B3607702 N-(2,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide

N-(2,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No. B3607702
M. Wt: 350.4 g/mol
InChI Key: UBQBLHQKPICNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide, commonly known as MSA-N, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MSA-N is a sulfonamide-based compound that has been synthesized through various methods, and its mechanism of action has been extensively studied. In

Mechanism of Action

The mechanism of action of MSA-N is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MSA-N has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell differentiation. It has also been found to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. Additionally, MSA-N has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which plays a role in inflammation and cancer.
Biochemical and Physiological Effects
MSA-N has been found to have various biochemical and physiological effects. In biochemical studies, MSA-N has been shown to increase the acetylation of histones, which can lead to changes in gene expression. It has also been found to increase the phosphorylation of p53, a tumor suppressor protein. In physiological studies, MSA-N has been found to reduce tumor growth, inflammation, and neuronal death.

Advantages and Limitations for Lab Experiments

MSA-N has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has shown promising results in various scientific research applications. Another advantage is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to design experiments. Additionally, MSA-N has not been extensively studied in vivo, which can limit its potential for clinical use.

Future Directions

There are several future directions for research on MSA-N. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential for clinical use in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Additionally, future research could focus on improving the synthesis and purification methods of MSA-N to increase its yield and purity.
Conclusion
In conclusion, MSA-N is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. It has been synthesized through various methods, and its mechanism of action has been extensively studied. MSA-N has been found to exhibit anticancer, anti-inflammatory, and neuroprotective effects. It has several advantages and limitations for lab experiments, and there are several future directions for research on this compound. Overall, MSA-N has shown promising results in various scientific research applications and has the potential to be a valuable therapeutic agent in the future.

Scientific Research Applications

MSA-N has been studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective effects. In anticancer research, MSA-N has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In anti-inflammatory research, MSA-N has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotective research, MSA-N has been shown to protect neurons from oxidative stress and prevent neuronal death.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-22-11-8-9-14(15(10-11)23-2)17-16(19)12-6-4-5-7-13(12)18-24(3,20)21/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQBLHQKPICNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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